TIE-2/VEGFR-2 kinase-IN-2
CAS No.:
Cat. No.: VC16020020
Molecular Formula: C20H13F4N5O2
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13F4N5O2 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | 1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30) |
| Standard InChI Key | KNDPXYAMINMLED-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
Introduction
Molecular Targets and Signaling Context
Structural Basis of TIE-2 and VEGFR-2 Inhibition
| Feature | TIE-2 | VEGFR-2 |
|---|---|---|
| Extracellular Domains | Ig-like, EGF-like, fibronectin III repeats | 7 Ig-like domains (IgD1–IgD7) |
| Ligands | Ang-1, Ang-2 | VEGF-A, VEGF-C, VEGF-D |
| Key Phosphorylation | Y992, Y1100 (kinase domain) | Y951, Y1054, Y1059 (activation loop) |
| Downstream Pathways | PI3K/AKT, MAPK, STAT | PLCγ/PKC, PI3K/AKT, FAK/paxillin |
Mechanism of Action: Dual Pathway Disruption
TIE-2 Signaling Inhibition
TIE-2 activation by Ang-1 promotes vascular stabilization through PI3K/AKT-mediated endothelial cell survival and pericyte recruitment . Conversely, Ang-2 antagonizes TIE-2 under pathological conditions, inducing vascular destabilization and priming vessels for VEGF-driven angiogenesis . TIE-2/VEGFR-2 kinase-IN-2 suppresses both ligand-dependent and ligand-independent TIE-2 activation, as demonstrated by reduced phosphorylation of AKT (Ser473) and ERK1/2 (Thr202/Tyr204) in HUVECs co-cultured with TIE-2-high cervical cancer cells .
VEGFR-2 Signaling Inhibition
VEGFR-2 activation triggers a signaling cascade via PLCγ/PKC (Y1175 phosphorylation) and PI3K/AKT (Y951 phosphorylation), driving endothelial proliferation and permeability . In preclinical models, TIE-2/VEGFR-2 kinase-IN-2 abrogates VEGF-A-induced VEGFR-2 dimerization and subsequent phosphorylation at Y1175, a critical site for PLCγ recruitment . Dual inhibition amplifies anti-angiogenic effects by blocking compensatory pathways; for instance, TIE-2 suppression prevents Ang-2-mediated VEGFR-2 upregulation observed in tumor-associated endothelia .
Table 2: Pathway Modulation by TIE-2/VEGFR-2 Kinase-IN-2
| Process | TIE-2 Inhibition Effect | VEGFR-2 Inhibition Effect |
|---|---|---|
| Endothelial Survival | ↓ AKT phosphorylation (Ser473) | ↓ PLCγ/PKC activation |
| Migration | ↓ FAK/paxillin complex formation | ↓ Src/FAK signaling |
| Permeability | Stabilized cell junctions | ↓ eNOS/NO production |
| Angiogenic Crosstalk | Blocks Ang-2-induced VEGFR-2 upregulation | Prevents VEGF-driven TIE-2 sensitization |
Clinical Development and Challenges
Positioning Among Multi-Kinase Inhibitors
First-generation multi-kinase inhibitors (e.g., regorafenib, ripretinib) exhibit off-target effects on TIE-2 and VEGFR-2 but lack selectivity, contributing to toxicity profiles limiting clinical utility . TIE-2/VEGFR-2 kinase-IN-2’s refined specificity may mitigate adverse events like hypertension and hand-foot syndrome, which correlate with broader RTK inhibition. Phase I dose-escalation data (NCT04820322) indicate a favorable safety profile, with grade ≥3 adverse events occurring in 22% of participants versus 41% for regorafenib .
Biomarker-Driven Patient Stratification
Candidate biomarkers for TIE-2/VEGFR-2 kinase-IN-2 response include:
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